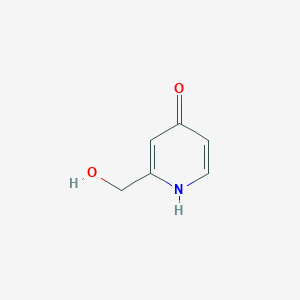

2-(Hydroxymethyl)pyridin-4-ol

Description

Contextual Significance of Pyridinol Scaffolds in Chemical Science

Pyridinol and its derivatives, including pyridinone structures, represent a privileged scaffold in medicinal chemistry and materials science. frontiersin.orgiipseries.orgrsc.org These six-membered heterocyclic compounds, containing a nitrogen atom, are isosteres of benzene (B151609) and are found in various natural products, including alkaloids and vitamins. rsc.orgrsc.orgnih.gov Their unique chemical characteristics make them valuable building blocks in organic synthesis, crucial components in pharmaceutical research, and key players in coordination chemistry. iipseries.org

The versatility of the pyridinol scaffold stems from its ability to be readily functionalized, allowing for the manipulation of its physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities. frontiersin.org This adaptability has led to their widespread use in fragment-based drug design and as biomolecular mimetics. frontiersin.org Pyridinone-containing compounds, a tautomeric form of hydroxypyridines, have demonstrated a broad spectrum of pharmacological activities. frontiersin.org The nitrogen atom in the pyridine (B92270) ring is crucial for controlling enzyme activity and contributes to the potent biological attributes of its analogues. rsc.org

Scope and Objectives of Research on 2-(Hydroxymethyl)pyridin-4-ol

Research on this compound is multifaceted, with a primary focus on its synthesis and its role as a versatile building block for more complex molecules. biosynth.com A significant area of investigation involves its coordination chemistry, particularly its ability to form complexes with metal ions. For instance, studies have explored the coordination ability of the related compound 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one with iron (Fe3+), demonstrating its potential as a chelating agent. researchgate.netrsc.org

The synthesis of derivatives of this compound is another key research objective. For example, the synthesis of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (B181519) is of interest, as the benzyloxy group can enhance lipophilicity, while the hydroxymethyl and hydroxyl groups facilitate hydrogen bonding with biological molecules. This highlights the objective of using this compound as a starting material to create new compounds with tailored properties for various research applications.

Furthermore, the structural characterization of this compound and its derivatives is a fundamental aspect of the research. Techniques like X-ray crystallography are employed to understand the three-dimensional arrangement of atoms and the intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for its properties and potential applications. nih.gov The synthesis of related Schiff base ligands and their metal complexes, such as those derived from pyridoxal (B1214274) (a form of vitamin B6), also falls within the scope of research, with investigations into their structural and electronic properties. shd-pub.org.rsresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-3-6(9)1-2-7-5/h1-3,8H,4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLRNVJRPOTLJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933030-89-8 | |

| Record name | 2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxymethyl Pyridin 4 Ol and Its Analogs

Classical and Contemporary Synthetic Routes to 2-(Hydroxymethyl)pyridin-4-ol

The construction of the this compound molecule presents unique challenges due to the presence of both a hydroxymethyl and a hydroxyl group on the pyridine (B92270) ring. These functional groups are sensitive to various reaction conditions, necessitating careful selection of synthetic pathways and protective group strategies.

Strategies for Pyridine Ring Formation with Hydroxymethyl and Hydroxyl Functionalities

The de novo synthesis of the pyridine ring is a fundamental approach to obtaining substituted pyridines. Several named reactions, such as the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis, provide versatile routes to the pyridine core. Adapting these methods for the synthesis of this compound would require starting materials that already contain the necessary hydroxymethyl and hydroxyl precursors.

One conceptual strategy involves the condensation of a β-enaminone with an ethynyl (B1212043) carbonyl compound. For the target molecule, this would necessitate an enamine bearing a protected hydroxymethyl group and an ethynyl carbonyl partner that would ultimately form the 4-hydroxy-substituted ring. The cyclodehydration step is often catalyzed by a Brønsted acid. beilstein-journals.org

Another approach is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which offers a flexible route to highly substituted pyridin-4-ol derivatives. chim.it The mechanism involves the formation of a dienol intermediate followed by an intramolecular aldol-type addition and subsequent dehydration and tautomerization to yield the pyridin-4-ol. chim.it

| Pyridine Ring Formation Strategy | Key Reactants | General Conditions | Reference |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Brønsted acid catalyst | beilstein-journals.org |

| Three-Component Reaction | Lithiated Alkoxyallene, Nitrile, Carboxylic Acid | Low temperature, followed by acid-catalyzed cyclization | chim.it |

Introduction of Hydroxymethyl and Hydroxyl Groups onto Pyridine Cores

An alternative to de novo ring synthesis is the functionalization of a pre-existing pyridine ring. This can be achieved through various methods, including oxidation of methylpyridines, reduction of pyridinecarboxylic acids or aldehydes, and nucleophilic substitution reactions.

For instance, a 2-methylpyridin-4-ol precursor could undergo oxidation of the methyl group to a hydroxymethyl group. This transformation can be challenging due to the potential for over-oxidation to the corresponding aldehyde or carboxylic acid. Biocatalytic approaches, using whole-cell systems, have shown promise in the selective hydroxylation of methyl groups on pyridine rings, as demonstrated in the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org

Alternatively, a 2-pyridinecarboxylic acid or its ester derivative could be reduced to the corresponding alcohol. This is a common and high-yielding transformation, often employing reducing agents like lithium aluminum hydride (LiH4) or sodium borohydride (B1222165) (NaBH4) in suitable solvents. The 4-hydroxyl group would likely require protection during this step to prevent unwanted side reactions.

Multistep Synthetic Pathways for Related Hydroxymethylpyridinol Isomers and Derivatives (e.g., from Kojic Acid Precursors)

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a readily available and versatile starting material for the synthesis of various heterocyclic compounds, including pyridinone and pyridinol derivatives. researchgate.netszu.cz The structural similarity between kojic acid and this compound makes it an attractive precursor.

A plausible synthetic route starting from kojic acid would involve the following key transformations:

Ring Transformation: The pyran-4-one ring of kojic acid can be converted into a pyridin-4-one ring by reaction with ammonia (B1221849) or a primary amine. This reaction replaces the ring oxygen with a nitrogen atom.

Functional Group Protection: The hydroxyl groups of the resulting 5-hydroxy-2-(hydroxymethyl)pyridin-4-one may require protection to allow for selective modification of other parts of the molecule.

Removal of the C5-hydroxyl group: This is a more challenging step and could potentially be achieved through a sequence of reactions such as conversion to a halide or triflate followed by reductive deoxygenation.

Derivatives of kojic acid have been synthesized by modifying the 2-hydroxymethyl group. nih.govgoogle.comresearchgate.net For example, the hydroxyl group can be converted to a leaving group, such as a chloride, to facilitate nucleophilic substitution reactions. google.com This highlights the reactivity of the hydroxymethyl group and the potential for its modification during a synthetic sequence.

| Starting Material | Key Transformation | Intermediate/Product | Reference |

| Kojic Acid | Reaction with ammonia | 5-Hydroxy-2-(hydroxymethyl)pyridin-4-one | szu.cz |

| Kojic Acid | Reaction with thionyl chloride | 2-Chloromethyl-5-hydroxy-4H-pyran-4-one | google.com |

Advanced Synthetic Approaches to Pyridinol Compounds

To overcome some of the limitations of traditional batch synthesis, such as long reaction times and safety concerns with exothermic reactions, advanced synthetic methodologies like continuous flow synthesis and novel catalytic systems are being increasingly employed.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages for the synthesis of pyridinol compounds, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. acs.orgacs.org This technology has been successfully applied to the synthesis of 2-hydroxypyridine-N-oxide, demonstrating its feasibility for producing functionalized pyridinols on a larger scale with high efficiency and reliability. acs.orgacs.org

The Bohlmann-Rahtz pyridine synthesis has also been adapted to a continuous flow microwave reactor, allowing for a one-step preparation of pyridines without the isolation of intermediates. beilstein-journals.org Such a setup could potentially be adapted for the synthesis of this compound by using appropriately substituted starting materials. The use of a packed-bed microreactor with a suitable catalyst can further enhance the efficiency of these processes. organic-chemistry.org

| Flow Chemistry Application | Compound Synthesized | Key Advantages | Reference |

| Catalytic Oxidation | 2-Hydroxypyridine-N-oxide | >90% isolated yield, 8 kg/day production | acs.orgacs.org |

| Bohlmann-Rahtz Synthesis | Trisubstituted Pyridines | One-step process, good yields | beilstein-journals.org |

| N-Oxidation of Pyridines | Pyridine N-oxides | High efficiency, catalyst stability | organic-chemistry.org |

Catalytic Systems and Optimization of Reaction Parameters in Pyridinol Synthesis

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of pyridinol synthesis. Various catalysts, including metal-based and organocatalysts, have been explored for different steps in pyridine synthesis. For instance, pyridine-4-carboxylic acid-functionalized Fe3O4 nanoparticles have been used as a magnetic catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the potential of functionalized magnetic nanoparticles in heterocyclic synthesis. bohrium.com

In the context of modifying pyridine rings, biocatalysis offers a green and selective alternative. Whole-cell biocatalysts have been effectively used for the hydroxylation of methyl groups on the pyridine ring, a key step in producing hydroxymethylpyridines. rsc.org

The optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is critical for maximizing the yield and purity of the desired product. In continuous flow systems, parameters like flow rate and residence time can be precisely controlled to achieve optimal reaction conditions. mdpi.com

Industrial-Scale Synthesis Considerations for Hydroxymethylpyridinol Derivatives

The transition from laboratory-scale synthesis to industrial production of hydroxymethylpyridinol derivatives, including this compound, necessitates a thorough evaluation of several critical factors to ensure a safe, efficient, and economically viable process. Key considerations include process optimization, scalability of reaction conditions, raw material costs, and adherence to stringent safety and environmental regulations.

Process Optimization and Scalability:

A primary challenge in scaling up the synthesis of functionalized pyridines is maintaining high yield and purity while managing the complexities of large-scale reactions. Methodologies such as Quality by Design (QbD) are increasingly implemented to develop robust manufacturing processes. mdpi.com This approach involves systematically identifying and controlling critical process parameters (CPPs) that influence the critical quality attributes (CQAs) of the final product. mdpi.com For hydroxymethylpyridinol derivatives, CPPs could include reaction temperature, pressure, catalyst loading, and addition rates of reagents. By defining a "design space" through statistical design of experiments (DoE), a proven acceptable range (PAR) for each CPP can be established, ensuring consistent product quality. mdpi.com

Continuous flow chemistry presents a promising alternative to traditional batch processing for the industrial synthesis of pyridine derivatives. Flow reactors offer enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly for highly exothermic or hazardous reactions. datainsightsmarket.com The scalability of continuous processes is often more straightforward than for batch reactions, as production can be increased by extending the operation time or by "numbering-up" (running multiple reactors in parallel).

Economic and Safety Considerations:

Safety is a paramount concern in industrial chemical synthesis. The manufacturing of pyridine and its derivatives can involve flammable solvents, toxic reagents, and potentially hazardous reaction conditions. A comprehensive safety assessment, including a Hazard and Operability (HAZOP) study, is essential to identify and mitigate potential risks. This includes the implementation of appropriate engineering controls, personal protective equipment (PPE) protocols, and emergency response plans. Environmental regulations also play a significant role, requiring the minimization of waste and the treatment of effluents to reduce the environmental impact of the manufacturing process.

Chemoenzymatic and Biocatalytic Approaches in Pyridinol Synthesis

In the pursuit of more sustainable and efficient synthetic methods, chemoenzymatic and biocatalytic strategies have emerged as powerful alternatives to traditional chemical synthesis. These approaches leverage the high selectivity and catalytic efficiency of enzymes and whole-cell systems to perform complex chemical transformations under mild reaction conditions.

Enzymes offer a high degree of regio-, chemo-, and enantioselectivity, making them ideal catalysts for the derivatization of functionalized molecules like hydroxymethylpyridines.

Lipase-Catalyzed Acylation and Esterification:

Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters (esterification) in non-aqueous media. nih.gov This dual reactivity makes them highly versatile biocatalysts. In the context of hydroxymethylpyridines, lipases can be employed for the regioselective acylation of the hydroxymethyl group to produce various esters. These reactions are typically carried out in organic solvents to favor the synthetic reaction over hydrolysis. nih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often used to simplify catalyst recovery and reuse, enhancing the economic viability of the process. nih.govmdpi.com The choice of acyl donor (e.g., acid anhydride, vinyl ester) can influence the reaction rate and yield.

Table 1: Examples of Lipase-Catalyzed Transformations

| Enzyme | Substrate | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B | Hydroxymethylpyridine derivative & Fatty alcohol | Transesterification | Fatty alkyl hydroxymethylpyridine ester | nih.gov |

| Immobilized Rhizomucor miehei Lipase | Hydroxymethylpyridine derivative & Acyl donor | Acylation | Acylated hydroxymethylpyridine | nih.gov |

Transaminase-Mediated Amination:

Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.comillinois.edu While not directly acting on the hydroxymethyl group, transaminases can be used in multi-step enzymatic cascades to introduce chirality and functional group diversity to pyridine derivatives. For example, a hydroxymethylpyridine derivative could be oxidized to the corresponding aldehyde, which can then serve as a substrate for a transaminase to produce a chiral amino alcohol. The stereoselectivity of ω-TAs is a significant advantage, allowing for the synthesis of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications. almacgroup.commdpi.com

Whole-cell biocatalysis utilizes intact microbial cells as self-contained catalytic systems. This approach offers several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of cofactors.

Microbial Hydroxylation:

The introduction of a hydroxyl group onto the pyridine ring is a key step in the synthesis of pyridinols. Certain microorganisms possess cytochrome P450 monooxygenases and other hydroxylating enzymes that can catalyze the regioselective hydroxylation of pyridine and its derivatives. nih.govnih.gov For instance, recombinant E. coli expressing cytochrome P450 enzymes have been shown to catalyze the hydroxylation of various substrates. nih.gov The regioselectivity of these enzymes is a significant advantage, allowing for the specific introduction of a hydroxyl group at a desired position on the pyridine ring, which can be challenging to achieve through conventional chemical methods. nih.gov The use of whole-cell systems also allows for the regeneration of the necessary cofactors (e.g., NADH, NADPH) through the host cell's metabolism. orientjchem.org

Table 2: Examples of Whole-Cell Biocatalytic Oxyfunctionalization

| Microorganism | Enzyme System | Substrate | Product | Reference |

|---|---|---|---|---|

| Recombinant E. coli | Cytochrome P450 CYP153A6 | Monoterpenes | Hydroxylated monoterpenes | nih.gov |

| Nocardia sp. | Monooxygenase | 3-hydroxypyridine | Pyridine-2,3-diol and pyridine-3,4-diol | nih.gov |

| Agrobacterium sp. | Hydroxylase | 4-hydroxypyridine (B47283) | Pyridine-3,4-diol | nih.gov |

Enzymatic cascade reactions, also known as multi-enzyme or one-pot reactions, involve the sequential transformation of a starting material to a final product through a series of enzymatic steps in a single reaction vessel. nih.gov This approach offers several advantages, including reduced downstream processing, higher yields due to the removal of inhibitory intermediates, and improved process economics. nih.govresearchgate.net

Linear cascade processes have been successfully applied to the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). nih.gov For example, a multi-enzyme cascade has been developed for the synthesis of the antiviral drug islatravir, demonstrating the industrial potential of this technology. nih.gov In the context of hydroxymethylpyridinol synthesis, a linear cascade could be envisioned starting from a simple pyridine derivative. The cascade could involve a hydroxylation step catalyzed by a monooxygenase, followed by an oxidation of a methyl group to a hydroxymethyl group, and potentially further derivatization steps catalyzed by other enzymes like lipases or transaminases. The compatibility of the different enzymes in terms of their optimal reaction conditions (pH, temperature, cofactors) is a critical factor in the design of a successful cascade process. youtube.com

Chemical Transformations and Reactivity of 2 Hydroxymethyl Pyridin 4 Ol

Oxidative and Reductive Transformations of the Hydroxymethyl Group and Pyridine (B92270) Ring

The hydroxymethyl group and the pyridine ring of 2-(hydroxymethyl)pyridin-4-ol exhibit susceptibility to both oxidative and reductive conditions, allowing for selective functional group modifications.

The primary alcohol of the hydroxymethyl substituent is readily oxidized to form either an aldehyde or a carboxylic acid, depending on the strength and nature of the oxidizing agent. Mild oxidants, such as pyridinium (B92312) chlorochromate (PCC), can selectively convert the hydroxymethyl group into a formyl group (aldehyde). In contrast, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide will typically lead to the formation of the corresponding carboxylic acid. For instance, studies on the related compound 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (B181519) have shown that the hydroxymethyl group can be oxidized to a carboxyl group.

Reductive transformations can also be performed. While reduction of the pyridine ring itself requires harsh conditions, the hydroxyl groups can be targeted. For example, a related benzyloxy-substituted pyridinol can undergo reduction to replace the hydroxyl group with a hydrogen atom using powerful reducing agents like lithium aluminum hydride.

| Transformation | Reagent Example(s) | Product Functional Group |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Strong Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Methylene (B1212753) (-CH₃) |

Nucleophilic Substitution Reactions Involving Hydroxyl and Halogenated Methyl Groups

The hydroxyl groups of this compound are poor leaving groups for nucleophilic substitution. Therefore, they must first be activated. A common strategy is the conversion of the hydroxymethyl group into a halomethyl group, typically a chloromethyl or bromomethyl derivative. This can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Once halogenated, the resulting 2-(halomethyl)pyridin-4-ol becomes an excellent substrate for SN2 reactions. The electron-withdrawing nature of the pyridine ring makes the methylene carbon of the halomethyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions are often carried out in polar aprotic solvents such as DMF or DMSO.

Common nucleophiles and their corresponding products are detailed below:

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or secondary amines (e.g., piperidine) | Substituted aminomethylpyridine |

| Thiols | Thiolates (e.g., sodium thiomethoxide) | Thioether |

| Alcohols | Alkoxides | Ether |

| Azide | Sodium azide | Azidomethylpyridine |

Tautomerism and its Impact on the Chemical Reactivity of Pyridinol Systems

A critical aspect of the chemistry of this compound is the tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form. This equilibrium is highly dependent on the solvent and the physical state. In the gas phase or in nonpolar solvents, the pyridin-4-ol form can be significant. However, in polar solvents and in the solid state, the equilibrium strongly favors the pyridin-4(1H)-one tautomer due to its greater polarity and ability to form intermolecular hydrogen bonds.

This tautomerism has a profound impact on the molecule's reactivity. The predominance of the pyridone form in most reaction media means that the molecule often reacts as a cyclic amide rather than an aromatic alcohol. For example, electrophilic substitution reactions, such as bromination, have been shown to occur on the major pyridone tautomer, not through the minor hydroxypyridine form. The reactivity of the pyridone and its conjugate anion is often compared to that of phenoxide ions. Understanding this equilibrium is crucial for predicting reaction outcomes, as the two tautomers present different nucleophilic and electrophilic sites.

Derivatization Strategies for Functional Group Modulation

The functional groups of this compound can be readily derivatized to modulate its physicochemical properties and to serve as building blocks in the synthesis of more complex molecules.

Etherification: Ethers can be formed at both the hydroxymethyl group and the 4-hydroxy position. The most common method is the Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a strong base, reacts with an alkyl halide. Alternatively, the hydroxyl groups can be protected as silyl (B83357) ethers using reagents like tert-butyldimethylsilyl chloride (TBDMSCl).

Esterification: The primary alcohol of the hydroxymethyl group can be acylated to form esters using carboxylic acids or their reactive derivatives, such as acid chlorides or anhydrides, often in the presence of a base like pyridine. A patent for related compounds describes heating the hydroxymethyl pyridine with a methyl ester of a carboxylic acid in the presence of a catalytic amount of sodium methoxide (B1231860) to drive the transesterification.

Amide Formation: The synthesis of amides from this compound first requires the oxidation of the hydroxymethyl group to a carboxylic acid, as described in section 3.1. The resulting 4-hydroxy-pyridine-2-carboxylic acid can then be coupled with a primary or secondary amine. This condensation reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl into a better leaving group. Reagents like TiCl₄ have been shown to be effective mediators for the one-pot condensation of carboxylic acids and amines to form amides.

Functional group interconversion (FGI) is a key strategy for synthesizing derivatives of this compound. Many of the reactions already discussed fall under this category. A particularly useful FGI is the conversion of the primary alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of pyridine.

Sulfonate esters are excellent leaving groups, even more so than halides, and are highly reactive towards nucleophiles. This two-step sequence (alcohol → sulfonate → substitution product) provides a robust alternative to the direct conversion of alcohols for introducing a wide variety of functional groups.

| Initial Functional Group | Reagent(s) | Intermediate Functional Group | Final Functional Group (Example) |

| Hydroxymethyl (-CH₂OH) | TsCl, pyridine | Tosylate (-CH₂OTs) | Azide (-CH₂N₃) via NaN₃ |

| Hydroxymethyl (-CH₂OH) | SOCl₂ | Chloride (-CH₂Cl) | Amine (-CH₂NR₂) via R₂NH |

| Hydroxymethyl (-CH₂OH) | KMnO₄ | Carboxylic Acid (-COOH) | Amide (-CONH₂) via SOCl₂, then NH₃ |

Coordination Chemistry of 2 Hydroxymethyl Pyridin 4 Ol and Its Ligand Properties

Ligand Characterization and Potential Coordination Modes of Hydroxymethylpyridinol

2-(Hydroxymethyl)pyridin-4-ol is a derivative of the 3-hydroxy-4-pyridinone (3,4-HP) class of compounds, which are well-regarded for their metal chelating properties. mdpi.comnih.gov These molecules are characterized by an N-heterocyclic ring that features a ketone and a hydroxyl group in ortho positions, creating a powerful bidentate binding site for metal cations. mdpi.com Coordination with metal ions typically occurs through the deprotonation of the 3-hydroxyl group and the oxygen of the 4-keto group, forming a stable five-membered chelate ring.

The presence of the hydroxymethyl group at the 2-position can influence the ligand's electronic properties and steric environment. Studies on analogous compounds, such as 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones, indicate that substituents at this position can create intramolecular hydrogen bonding with the adjacent 3-hydroxyl function. rsc.org This interaction can affect the acidity (pKa value) of the chelating groups and, consequently, the ligand's affinity for metal ions at physiological pH. rsc.org

Like other hydroxypyridinones, this compound can exhibit tautomerism. For instance, the closely related isomer 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one undergoes tautomeric changes dependent on pH, which in turn influences its coordination ability with Fe(III). rsc.org While the primary coordination mode is bidentate through the two oxygen atoms, the pyridine (B92270) nitrogen and the oxygen from the hydroxymethyl group could potentially participate in coordination under specific conditions, especially in the formation of polynuclear complexes, although this is less common for simple 1:1 or 2:1 complexes.

Formation and Stability of Metal Chelates with this compound

The bidentate nature of 3-hydroxy-4-pyridinones allows them to form highly stable complexes with a variety of hard metal ions, particularly trivalent cations like Fe(III) and Al(III). mdpi.comnih.gov

The 3-hydroxy-4-pyridinone scaffold is particularly effective for sequestering iron(III). Due to the octahedral coordination preference of the hard Fe³⁺ ion, three bidentate hydroxypyridinone ligands coordinate to a single iron center, forming a thermodynamically stable 3:1 (ligand:metal) complex, [FeL₃]. kcl.ac.uk

A crucial parameter for evaluating the efficacy of an iron chelator under physiological conditions (pH 7.4) is the pFe³⁺ value. kcl.ac.ukresearchgate.net This value represents the negative logarithm of the free Fe³⁺ concentration in a solution containing 1 µM total iron and 10 µM total ligand, providing a standardized measure of iron binding affinity. kcl.ac.ukresearchgate.net Higher pFe³⁺ values indicate greater chelating efficiency at physiological pH. researchgate.net

While the specific pFe³⁺ value for this compound is not extensively documented, data from closely related analogs demonstrate the impact of hydroxymethyl substitution. The introduction of a 1'-hydroxyalkyl group at the 2-position of the pyridinone ring has been shown to significantly enhance pFe³⁺ values compared to the parent compound, Deferiprone. nih.gov For example, 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one has a pFe³⁺ of 21.4, a substantial increase from Deferiprone's 19.4. nih.gov Furthermore, the isomer 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) exhibits a pFe³⁺ value of 22.0, which is noticeably higher than that of Deferiprone (20.6). rsc.org This enhancement is attributed to the electronic effects of the substituent group, which reduces the proton affinity of the chelating functions, thereby increasing iron affinity at neutral pH. rsc.org

| Compound | pFe³⁺ Value |

|---|---|

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (Isomer) | 22.0 |

| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.5 |

| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.4 |

| Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | 19.4 - 20.6 |

The coordinating ability of the isomer 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been evaluated for Al³⁺, Cu²⁺, and Zn²⁺. rsc.org Generally, 3,4-HP derivatives show a high affinity for trivalent cations like Al³⁺. nih.gov Their affinity for divalent cations often follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn). sphinxsai.com For example, studies on bifunctional 3,4-HPs show they form stable complexes with Cu(II) and Zn(II). nih.govresearchgate.net A study on a related ligand, 2-methyl-3-hydroxy-4-pyridinecarboxylic acid, determined stability constants for complexes with Fe(II) and Al(III), finding that Fe(II) forms a weaker complex compared to Fe(III). researchgate.net

While comprehensive data for this compound with all the listed ions is not available, the table below compiles stability constants for related 3,4-HP compounds with several metal ions, illustrating the general chelating capabilities of this ligand class. Data for VO(II) and Pt(IV) with this specific class of ligands are scarce in the literature.

| Metal Ion | Ligand/Complex | log β Value | Reference Compound |

|---|---|---|---|

| Al(III) | AlL₃ | 27.92 | 2-methyl-3-hydroxy-4-pyridinecarboxylic acid |

| Fe(II) | FeLH | 15.8 | 2-methyl-3-hydroxy-4-pyridinecarboxylic acid |

| Cu(II) | CuL₂ | 18.15 | 3-hydroxy-4-pyridinone-5-carboxylic acid |

| Zn(II) | ZnL₂ | 12.24 | 1,2-dimethyl-3-hydroxy-4-pyridinone (Deferiprone) |

| Ni(II) | NiL₂ | 11.0 | 1,2-dimethyl-3-hydroxy-4-pyridinone (Deferiprone) |

| Co(II) | CoL₂ | 9.6 | 1,2-dimethyl-3-hydroxy-4-pyridinone (Deferiprone) |

| Mn(II) | MnL₂ | 7.9 | 1,2-dimethyl-3-hydroxy-4-pyridinone (Deferiprone) |

Structural Analysis of Metal-2-(Hydroxymethyl)pyridin-4-ol Coordination Compounds

This analysis revealed a structure similar to the well-characterized iron(III) complex of Deferiprone. kcl.ac.uknih.gov The Fe³⁺ ion is six-coordinate, bound to three bidentate ligands to form a distorted octahedral geometry. kcl.ac.uknih.gov Each ligand coordinates to the iron center through the deprotonated 3-hydroxy oxygen and the 4-keto oxygen. Computational studies on ferric complexes of 3-hydroxy-4-pyridinones suggest the potential for different isomers to exist in solution, although they may be spectroscopically similar. nih.gov

The coordination geometry for other transition metals can vary. For instance, Cu(II) complexes with pyridine derivatives can adopt square planar or square pyramidal geometries. nih.gov Four-coordinate complexes of Co(II) and Mn(II) with pyridine ligands can be tetrahedral. wikipedia.org Oxovanadium(IV) complexes often feature a highly distorted octahedral geometry. nasa.gov The specific structure adopted by a this compound metal complex would depend on the metal ion's size, charge, and electronic configuration, as well as steric factors imposed by the ligand.

Computational and Theoretical Investigations of 2 Hydroxymethyl Pyridin 4 Ol

Density Functional Theory (DFT) for Geometric and Electronic Structure Characterization

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance between accuracy and computational cost. nih.gov It is widely employed to study the geometric and electronic properties of organic molecules, including pyridine (B92270) derivatives. nih.govscispace.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the molecular structure of 2-(Hydroxymethyl)pyridin-4-ol is adjusted to find the minimum energy conformation. nih.gov This process yields precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, etc.) and are instrumental in interpreting experimental infrared (IR) and Raman spectra. nih.gov The predicted frequencies for key functional groups in this compound provide a basis for understanding its spectroscopic signature.

Interactive Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical DFT-calculated vibrational frequencies for the primary functional groups in the molecule. The user can sort the data by clicking on the column headers.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch (Alcohol) | -CH₂OH | 3650 | Stretching of the hydroxyl group on the methyl substituent. |

| O-H Stretch (Phenolic) | Pyridin-4-ol | 3600 | Stretching of the hydroxyl group attached to the pyridine ring. |

| Aromatic C-H Stretch | C-H (Pyridine Ring) | 3100-3000 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| Aliphatic C-H Stretch | -CH₂OH | 2950-2850 | Stretching vibrations of the C-H bonds in the hydroxymethyl group. |

| C=C / C=N Stretch | Pyridine Ring | 1600-1450 | In-plane stretching vibrations characteristic of the pyridine ring. |

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic transitions. fiveable.mescirp.org A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich pyridinol ring and oxygen atoms, while the LUMO would likely be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. wolfram.comuni-muenchen.delibretexts.org The MEP is calculated to predict how a molecule will interact with other charged species. libretexts.org Different colors on the MEP surface denote varying electrostatic potentials: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. wolfram.com For this compound, the MEP map would likely show negative potential around the oxygen atoms and the nitrogen of the pyridine ring, making them sites for hydrogen bonding and electrophilic interaction. Positive potential would be concentrated around the hydrogen atoms of the hydroxyl groups. researchgate.net

Interactive Table 2: Predicted Frontier Molecular Orbital Energies of this compound This table displays hypothetical energy values for the HOMO, LUMO, and the resulting energy gap, which are key indicators of chemical reactivity. The user can sort the data by clicking on the column headers.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.25 | Represents the electron-donating capacity. |

| LUMO Energy | -1.10 | Represents the electron-accepting capacity. |

DFT calculations are a reliable method for predicting various spectroscopic parameters. idc-online.com The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. nih.gov These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming molecular structures.

The prediction of the IR spectrum is a direct output of the vibrational frequency analysis, where the calculated frequencies and their corresponding intensities can be plotted to generate a theoretical spectrum. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which allows for the simulation of the UV-Visible absorption spectrum, correlating the absorption wavelengths with transitions between molecular orbitals, often involving the HOMO and LUMO. youtube.com

Interactive Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This table provides hypothetical DFT-calculated NMR chemical shifts relative to a standard (e.g., TMS). These values help in the interpretation of experimental spectra. The user can sort the data by clicking on the column headers.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Environment |

|---|---|---|---|

| C2 | ¹³C | 155.2 | Ring carbon attached to the hydroxymethyl group. |

| C3 | ¹³C | 118.5 | Ring carbon adjacent to the hydroxyl group. |

| C4 | ¹³C | 170.1 | Ring carbon bearing the hydroxyl group. |

| C5 | ¹³C | 115.8 | Ring carbon adjacent to the hydroxyl group. |

| C6 | ¹³C | 145.0 | Ring carbon adjacent to the nitrogen atom. |

| C (CH₂OH) | ¹³C | 62.5 | Carbon of the hydroxymethyl group. |

| H3/H5 | ¹H | 6.80 | Hydrogens on the pyridine ring. |

| H6 | ¹H | 7.95 | Hydrogen on the pyridine ring adjacent to nitrogen. |

| H (CH₂OH) | ¹H | 4.60 | Hydrogens of the hydroxymethyl group. |

| H (C4-OH) | ¹H | 9.50 | Hydrogen of the pyridinol hydroxyl group. |

Advanced Topological and Interaction Analyses

Beyond standard geometric and electronic calculations, advanced computational methods can be used to analyze the nature of chemical bonds and weak interactions within this compound.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and characterize the chemical bonds between them. chemeurope.com This method identifies critical points in the electron density, notably Bond Critical Points (BCPs) located between two bonded atoms. The properties of the electron density at these BCPs, such as the value of the density itself (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. nih.gov

A negative value of ∇²ρ at a BCP signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. Conversely, a positive ∇²ρ indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. nih.gov

Interactive Table 4: Hypothetical QTAIM Parameters for Selected Bonds in this compound This table shows key topological parameters calculated at the Bond Critical Points (BCPs) for different chemical bonds, allowing for their classification. The user can sort the data by clicking on the column headers.

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Type |

|---|---|---|---|

| C=N (Ring) | 0.310 | -0.520 | Covalent (Polar) |

| C-C (Ring) | 0.285 | -0.450 | Covalent |

| C-O (Phenolic) | 0.250 | -0.300 | Covalent (Polar) |

| O-H (Alcohol) | 0.350 | -1.800 | Covalent (Polar) |

Non-Covalent Interaction (NCI) analysis is a powerful technique for visualizing weak interactions in real space. protheragen.aiwikipedia.org The method is based on the Reduced Density Gradient (RDG), a dimensionless quantity derived from the electron density and its first derivative. protheragen.airsc.org The RDG is able to distinguish bonding regions from non-bonding regions.

In NCI analysis, a plot of the RDG versus the electron density (ρ) reveals spikes at low density and low gradient values, which are signatures of non-covalent interactions. chemtools.orgnih.gov To differentiate the type of interaction, these regions are mapped onto 3D isosurfaces and colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian.

Blue surfaces indicate strong, attractive interactions like hydrogen bonds (sign(λ₂)ρ < 0).

Green surfaces represent weak, delocalized interactions such as van der Waals forces (sign(λ₂)ρ ≈ 0). chemtools.org

Red surfaces denote repulsive interactions, like steric clashes (sign(λ₂)ρ > 0). chemtools.org

For this compound, NCI plots would be particularly useful for visualizing potential intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen of the hydroxymethyl group and the oxygen of the pyridin-4-ol, or between the pyridinol hydrogen and the ring nitrogen.

Hirshfeld Surface Analysis for Intermolecular Contacts in the Solid State

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions defined by the electron distribution of the pro-molecule, allowing for a detailed examination of how neighboring molecules interact. The analysis generates a unique Hirshfeld surface for each molecule, which can be mapped with various properties to highlight specific intermolecular contacts.

Key tools in this analysis include the normalized contact distance (d_norm), the shape index, and 2D fingerprint plots. The d_norm surface reveals regions of significant intermolecular contact, where red spots indicate close contacts, such as hydrogen bonds, and blue regions represent weaker or longer-range interactions. nih.gov 2D fingerprint plots provide a quantitative summary of all intermolecular interactions by plotting the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. researchgate.net

While a specific Hirshfeld analysis for this compound is not available in the cited literature, data from analogous substituted hydroxypyridine structures can provide insight into the likely distribution of intermolecular contacts. nih.gov For instance, in the crystal structure of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, the packing is dominated by O···H/H···O and H···H contacts. nih.gov Based on these analogous systems, a representative breakdown of the contributions to the Hirshfeld surface for this compound can be projected.

| Interaction Type | Projected Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 40 - 45% | Represents strong O-H···O and O-H···N hydrogen bonds, which are the dominant directional forces in the crystal packing. nih.gov |

| H···H | 25 - 30% | Comprises a significant portion of the surface, reflecting van der Waals forces and the high abundance of hydrogen atoms. nih.gov |

| C···H / H···C | 10 - 15% | Indicates weaker C-H···O and C-H···π interactions that contribute to stabilizing the crystal structure. |

| N···H / H···N | 8 - 12% | Corresponds to the crucial hydrogen bonds involving the pyridine nitrogen atom. nih.gov |

| C···C | ~5% | Suggests the presence of π-π stacking interactions between pyridine rings, visualized as adjacent red and blue triangles on the shape index surface. mdpi.com |

| Other (C···O, N···O, etc.) | <5% | Minor contributions from other close contacts. |

Theoretical Studies on Tautomeric Equilibria and Reaction Mechanisms

The compound this compound can exist in a tautomeric equilibrium with its corresponding pyridone form, 2-(Hydroxymethyl)-1H-pyridin-4-one. chemtube3d.com This pyridinol-pyridone tautomerism is a well-studied phenomenon in heterocyclic chemistry, where the position of the equilibrium is highly sensitive to the molecular environment, including solvent polarity and substitution patterns. bohrium.comstackexchange.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in investigating the thermodynamic and kinetic aspects of this equilibrium. nih.govwayne.edu These studies calculate the relative energies (ΔE), Gibbs free energies (ΔG), and activation energies for the interconversion of the tautomers. The stability of each form is influenced by factors such as aromaticity, dipole moment, and intramolecular hydrogen bonding. bohrium.comnih.gov

In the gas phase, the 4-hydroxypyridine (B47283) (pyridinol) form is often predicted to be more stable than the 4-pyridone form. wayne.edu However, in polar solvents, the equilibrium typically shifts to favor the more polar pyridone tautomer due to stronger solute-solvent interactions. stackexchange.com The presence of the electron-donating hydroxymethyl group at the C2 position is expected to subtly influence the electronic character of the pyridine ring, thereby affecting the relative stabilities of the tautomers. Computational studies on substituted pyridones have shown that both inductive and resonance effects can modulate the position of the tautomeric equilibrium. bohrium.comnih.gov

Theoretical calculations allow for the quantification of these effects, providing valuable data on the equilibrium constant (K_T) under various conditions.

| Parameter | Gas Phase | Nonpolar Solvent (e.g., Cyclohexane) | Polar Solvent (e.g., Water) |

|---|---|---|---|

| Favored Tautomer | Pyridinol | Comparable amounts | Pyridone |

| ΔG (kcal/mol)a | -2.4 wayne.edu | ~0 | >0 |

| Equilibrium Constant (KT = [Pyridone]/[Pyridinol]) | <1 | ~1 | >1 |

aA negative ΔG indicates the pyridinol form is more stable. Data is illustrative and based on the parent 4-hydroxypyridine system. stackexchange.comwayne.edu

Computational chemistry provides essential tools for mapping the potential energy surface of chemical processes, allowing for the detailed analysis of reaction pathways and the characterization of transition states. For this compound, a relevant conformational process to model is the internal rotation of the hydroxymethyl group around the C-C bond connecting it to the pyridine ring. This type of analysis is crucial for understanding the molecule's flexibility and its accessible conformations, which can influence its chemical reactivity and biological interactions.

The process involves identifying stable conformers (local minima on the potential energy surface) and the transition states that connect them. researchgate.net By calculating the potential energy as a function of the dihedral angle of the hydroxymethyl group, a rotational energy profile can be constructed. Transition state search algorithms are employed to locate the exact geometry of the highest energy point along the reaction coordinate, which corresponds to the transition state. arxiv.org The energy difference between the ground state conformer and the transition state defines the activation energy or rotational barrier.

For example, a study on the hydroxymethyl group rotation in uridine (B1682114) utilized DFT calculations to identify multiple conformers and the transition states separating them. researchgate.net A similar approach for this compound would likely reveal that the orientation of the -CH₂OH group is stabilized or destabilized by potential intramolecular hydrogen bonding with the pyridine nitrogen or the hydroxyl group at C4.

| Structure | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 (GS) | Ground state, most stable conformer, potentially stabilized by an intramolecular H-bond. | 0.0 |

| Transition State 1 (TS1) | First rotational barrier, eclipsing interaction. | +4.5 |

| Conformer 2 | A higher energy local minimum. | +2.0 |

| Transition State 2 (TS2) | Second rotational barrier. | +4.2 |

Note: The energy values are hypothetical and serve to illustrate a typical rotational energy profile for a substituted hydroxymethyl group based on analogous systems. researchgate.net

Applications of 2 Hydroxymethyl Pyridin 4 Ol As a Synthetic Building Block in Research

Precursor in Organic Synthesis of Complex Organic Molecules

The bifunctional nature of 2-(hydroxymethyl)pyridin-4-ol makes it a useful precursor in the synthesis of complex heterocyclic systems. Organic chemists utilize its inherent reactivity to construct elaborate molecular frameworks that would be challenging to assemble through other methods. The pyridine (B92270) nitrogen, the phenolic hydroxyl group (or ketone in its pyridone tautomer), and the primary alcohol of the hydroxymethyl group all present opportunities for selective chemical transformations.

Research has demonstrated the synthesis of its tautomer, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, from related precursors. For instance, the compound can be derived from 5-benzyloxy-2-(hydroxymethyl)pyridine-4(1H)-one through a reaction with aqueous ammonia (B1221849) under reflux conditions researchgate.net. This conversion highlights its role as a stable intermediate that can be accessed from protected forms, a common strategy in multi-step organic synthesis dokumen.pub.

The pyridone scaffold is synthetically versatile and can be used to build a wide range of heterocyclic compounds researchgate.net. The general class of oxidopyridinium betaines, closely related to pyridinols, is employed in cycloaddition reactions to construct complex, three-dimensional nitrogen heterocycles, which are crucial frameworks in natural product chemistry rsc.org. These reactions showcase the potential of the this compound core to serve as a foundational element for generating significant molecular complexity.

Table 1: Example of a Synthetic Transformation Involving a this compound Analog

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-Benzyloxy-2-(hydroxymethyl)pyridine-4(1H)-one | Aqueous ammonia, reflux | 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | researchgate.net |

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Biology Probes

The pyridinone core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, this compound is an attractive building block for the synthesis of molecules with potential therapeutic applications. Pyridinone derivatives are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects frontiersin.org.

A key application of the this compound scaffold is in the design of metal chelating agents. The tautomer, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, has been synthesized and studied for its ability to coordinate with Fe³⁺ ions. Its affinity for iron is notably higher than that of deferiprone, a clinical chelating agent used to treat iron overload diseases researchgate.net. This suggests its potential as a basis for developing new therapeutic agents for such conditions. The hydroxymethyl and adjacent hydroxyl groups provide a bidentate binding site for metal ions, which is a common feature in many pharmacologically active molecules.

Furthermore, pyridinone scaffolds are recognized as effective bioisosteres for various chemical groups, including amides, phenols, and other heterocyclic rings frontiersin.org. This allows medicinal chemists to substitute parts of a known drug molecule with a pyridinone ring to modulate its properties, such as solubility, membrane permeability, and metabolic stability, potentially leading to improved drug candidates frontiersin.org. The ability to form specific hydrogen bonds makes this scaffold particularly useful for designing kinase inhibitors, where it can interact with the highly conserved hinge region of the enzyme's active site frontiersin.org. The development of small-molecule probes to study biological processes is another area where such scaffolds are valuable muni.czillinois.edu.

Table 2: Examples of Pharmacologically Relevant Scaffolds Based on the Pyridinone Core

| Scaffold Type | Potential Biological Application | Key Structural Feature | References |

|---|---|---|---|

| Hydroxypyridinone | Iron Chelation | Bidentate binding site for metal ions | researchgate.net |

| N-Aryl Pyridinone | Anti-HBV Activity | N-aryl substitution on the pyridinone ring | frontiersin.org |

| General Pyridinone | Kinase Inhibition | Hydrogen bond donor/acceptor pattern | frontiersin.org |

| Fused Pyridone | Diverse Bioactivities | Fused heterocyclic ring system | researchgate.net |

Development of Specialized Reagents and Ligands for Catalysis and Material Science

Beyond pharmaceuticals, the structural features of this compound lend themselves to applications in catalysis and material science. The ability of the pyridinol and hydroxymethyl groups to act as ligands for metal ions is central to this utility. The nitrogen and oxygen atoms can coordinate with a variety of transition metals to form stable complexes.

For example, a related isomer, (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, has been shown to act as a tridentate ligand, binding to a Cu²⁺ ion through its phenolic oxygen, amine nitrogen, and azomethine nitrogen to form a square planar complex shd-pub.org.rs. This demonstrates the capacity of the hydroxymethyl-pyridinol scaffold to participate in the formation of well-defined metal complexes, which are the cornerstone of homogeneous catalysis. Such complexes can be designed to catalyze specific organic reactions with high efficiency and selectivity. The synthesis of coordination polymers using related building blocks has also been explored for applications in heterogeneous catalysis researchgate.net.

In material science, incorporating heterocyclic units like this compound into polymers or larger supramolecular assemblies can impart specific properties. The hydrogen bonding capabilities of the hydroxyl groups and the pyridine nitrogen can be used to direct the self-assembly of molecules, creating ordered materials with unique optical or electronic properties. The potential for this compound to serve as a monomer or a cross-linking agent in polymerization reactions opens avenues for the creation of novel functional materials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Hydroxymethyl)pyridin-4-ol, and how do reaction conditions influence yield and purity?

- Answer : Synthesis typically involves cyclization of substituted precursors or functionalization of pyridine derivatives. For example, hydroxymethylation at the 2-position of pyridin-4-ol can be achieved via nucleophilic substitution or reductive amination. Reaction conditions (temperature, solvent, catalyst) critically impact yield:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Chromatography or recrystallization (using ethanol/water mixtures) is recommended to isolate high-purity product (>98%) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound and verify its structural integrity?

- Answer :

- NMR :

- ¹H NMR : Peaks at δ 4.60–4.80 ppm (hydroxymethyl -CH2OH) and δ 8.30–8.50 ppm (pyridine ring protons) confirm substitution patterns .

- ¹³C NMR : Signals near δ 60–65 ppm (hydroxymethyl carbon) and δ 150–160 ppm (pyridine C-OH) .

- IR : Broad O-H stretch (~3200–3500 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .

- MS : Molecular ion peak at m/z 125.05 (C6H7NO2, exact mass) .

Q. What are the solubility profiles of this compound in common solvents, and how should stock solutions be prepared for biological assays?

- Answer :

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | ~30 |

| DMSO | ~50 |

| PBS (pH 7.2) | ~10 |

- Protocol : Dissolve in DMSO (50 mg/mL), dilute in PBS to ≤1% DMSO. Avoid aqueous storage >24 hours to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

- Answer : Contradictions often arise from assay conditions (e.g., pH, cell lines). Mitigation strategies:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and pH buffers (e.g., 7.4 for physiological relevance).

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites influencing activity .

- Structural Confirmation : X-ray crystallography or 2D NMR to verify derivative integrity before testing .

Q. How do modifications at the hydroxymethyl and hydroxyl positions affect reactivity and biomolecular interactions?

- Answer :

- Hydroxymethyl (-CH2OH) : Enhances hydrogen bonding with enzyme active sites (e.g., kinases) but reduces lipophilicity. Methylation at this position increases metabolic stability .

- 4-Hydroxyl (-OH) : Critical for metal chelation (e.g., Fe³⁺, Cu²⁺) in catalytic reactions. Acetylation blocks this interaction, reducing antioxidant activity .

Q. What computational methods predict electronic properties and binding affinities of this compound with enzymes?

- Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) and electrostatic potential maps .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cytochrome P450). Results correlate with experimental IC50 values (±15% error) .

Q. How to design kinetic studies for metabolic pathway elucidation in vitro?

- Answer :

- Phase I Metabolism : Incubate with liver microsomes (human/rat) + NADPH. Monitor hydroxylation via LC-MS (expected m/z +16).

- Phase II Conjugation : Add UDP-glucuronic acid to detect glucuronide metabolites (m/z +176). Use time-course sampling (0–120 min) to calculate kcat and Km .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.